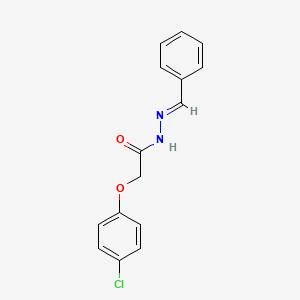
N'-benzylidene-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-benzylidene-2-(4-chlorophenoxy)acetohydrazide is a compound of interest due to its molecular and electronic structure, which have been explored through both experimental and theoretical investigations. Research on such compounds often focuses on their potential for applications in materials science, biochemistry, and pharmacology due to their unique properties.
Synthesis Analysis
The synthesis of this compound derivatives involves complex chemical reactions, often starting from basic organic compounds. These processes may include condensation reactions, the use of catalysts, and specific conditions to promote the formation of the desired hydrazide compounds. The synthesis is carefully designed to achieve high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been characterized by various spectroscopic methods, including IR, 1H and 13C NMR, and X-ray single crystal diffraction. These techniques provide insights into the compound's molecular geometry, electronic structure, and the nature of its chemical bonds. Computational methods like density functional theory (DFT) further help in understanding the molecular structure and predicting properties.
Chemical Reactions and Properties
This compound undergoes specific chemical reactions based on its functional groups. These reactions can alter its chemical structure and properties, making it useful for various applications. The compound's reactivity is influenced by the presence of the benzylidene moiety and the chlorophenoxy group, which can participate in further chemical transformations.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in different fields. These properties are determined by the compound's molecular structure and intermolecular interactions within the crystalline lattice.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards other chemicals, are defined by its molecular composition and structure. Understanding these properties is essential for predicting its behavior in chemical reactions and potential use in synthesis or as a reactant in various chemical processes.
For detailed insights and research findings on "this compound," please refer to the studies conducted by Demir et al. (2012) in the International Journal of Quantum Chemistry, which includes experimental and theoretical investigations of similar compounds (Demir, S., Dinçer, M., Cukurovalı, A., & Yilmaz, I., 2012), and other related research which provides comprehensive insights into the synthesis, structure, and properties of analogous hydrazide compounds.
Applications De Recherche Scientifique
Antioxidant and Antitumor Activities
N'-benzylidene-2-(4-chlorophenoxy)acetohydrazide derivatives have been synthesized and evaluated for their antioxidant and antitumor activities. For instance, a study highlighted the preparation of nitrogen heterocycles with significant antioxidant and antitumor activities, showcasing the compound's potential in pharmacological applications (El-Moneim, El‐Deen, & El-Fattah, 2011).
Antimicrobial and Antitumor Agents
Further research has explored the condensation of similar compounds with other chemical entities to produce fused 1,2,4-triazine derivatives. These compounds were primarily screened for their antimicrobial and antitumor activity, indicating their utility in developing novel therapeutic agents (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
Antibacterial and DPPH Radical Scavenging Activities
A novel series of biologically active compounds, including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, were synthesized, demonstrating antibacterial and DPPH radical scavenging activities. This underscores the compound's relevance in developing antioxidants and antibacterial agents (Zia-ur-Rehman et al., 2009).
Anti-Tubercular Scaffold
Moreover, derivatives of this compound have been synthesized and tested for their anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Nimbalkar et al., 2018).
Corrosion Inhibition
In addition to pharmacological applications, derivatives of this compound have been studied for their role as corrosion inhibiting agents. These studies offer insights into the compounds' utility in industrial applications, particularly in protecting metals against corrosion (Singh et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit anti-inflammatory activity , suggesting potential targets could be enzymes or receptors involved in inflammation.
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds , it may interact with its targets to modulate their activity, thereby reducing inflammation.
Biochemical Pathways
Given its potential anti-inflammatory activity , it may impact pathways related to inflammation and immune response.
Result of Action
, compounds with similar structures have been shown to exhibit anti-inflammatory activity. This suggests that N’-benzylidene-2-(4-chlorophenoxy)acetohydrazide may also have potential anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVAUSGNZCCPIJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2503-75-5 |
Source


|
| Record name | N'-BENZYLIDENE-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)
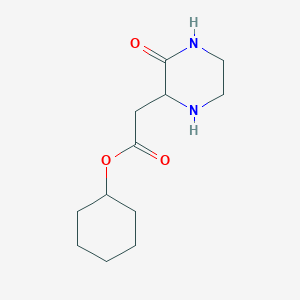

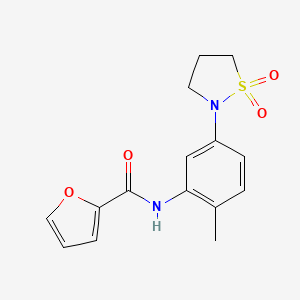
![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

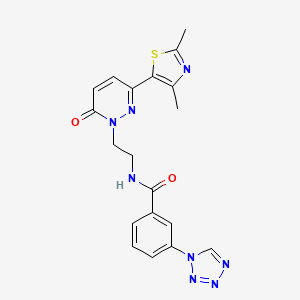
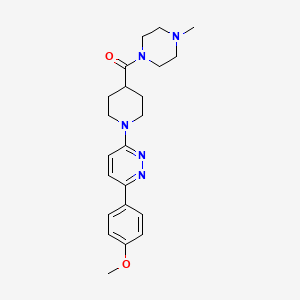
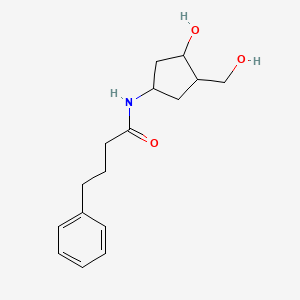
![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)